4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile
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Overview
Description
4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is a complex organic compound with the molecular formula C48H50N4 and a molecular weight of 682.94 g/mol . This compound is characterized by the presence of two 3,6-di-tert-butyl-9H-carbazol-9-yl groups attached to a phthalonitrile core. It is known for its unique electronic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile typically involves the reaction of 3,6-di-tert-butylcarbazole with phthalonitrile under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like zinc chloride. The reaction is carried out at room temperature with continuous stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile involves its electronic properties. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. This creates a unique electronic environment that can facilitate various chemical reactions. The compound’s ability to undergo reverse inter-system crossing (RISC) makes it highly efficient in applications like OLEDs .
Comparison with Similar Compounds
Similar Compounds
3,6-di-tert-butylcarbazole: A simpler compound with similar electronic properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: Another compound with carbazolyl groups but a different core structure.
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)bis(3,4,5-trifluorophenyl)phosphine oxide: A compound with additional functional groups that enhance its properties.
Uniqueness
4,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is unique due to its combination of electron-donating and electron-withdrawing groups, which provide it with distinct electronic properties. This makes it particularly useful in applications requiring efficient electronic materials, such as OLEDs .
Properties
Molecular Formula |
C48H50N4 |
---|---|
Molecular Weight |
682.9 g/mol |
IUPAC Name |
4,5-bis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C48H50N4/c1-45(2,3)31-13-17-39-35(23-31)36-24-32(46(4,5)6)14-18-40(36)51(39)43-21-29(27-49)30(28-50)22-44(43)52-41-19-15-33(47(7,8)9)25-37(41)38-26-34(48(10,11)12)16-20-42(38)52/h13-26H,1-12H3 |
InChI Key |
OCFRAKXLNCBEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C=C(C(=C4)C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C |
Origin of Product |
United States |
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